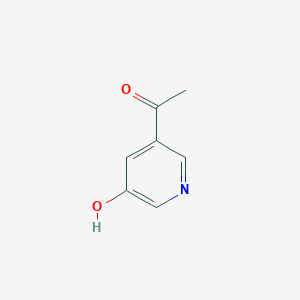
1-(5-Hydroxypyridin-3-yl)ethanone
Cat. No. B8053691
M. Wt: 137.14 g/mol
InChI Key: PSPKFDYTJSJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148407B2
Procedure details


A solution of 1.8 g (14.98 mM) of 5-hydroxy-3-pyridinecarbonitrile in 120 ml of THF is added dropwise to a 1.6 M solution of methyllithium in ether (18.7 ml, 29.92 mM), cooled to 0° C. After stirring for 15 minutes, the reaction medium is allowed to warm up to room temperature and stirring is continued for 2 hours. 50 ml of 0.5 N sulfuric acid solution are added to the reaction medium and the pH of the medium is then brought to 6 by adding concentrated hydrochloric acid solution (10 N). The aqueous phase is saturated with sodium chloride and then extracted with ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and concentrated under reduced pressure. The product obtained is then washed with ether and filtered off to give the desired product in the form of a yellow powder with a yield of 75%.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Name
Yield
75%
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([C:8]#N)[CH:5]=[N:6]C=1.C[Li].S(=O)(=O)(O)[OH:13].Cl.[Cl-].[Na+].CC[O:22][CH2:23][CH3:24]>C1COCC1>[C:3]([C:4]1[CH:8]=[C:23]([OH:22])[CH:24]=[N:6][CH:5]=1)(=[O:13])[CH3:2] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=NC1)C#N
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
18.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
is then washed with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=C(C=NC1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
